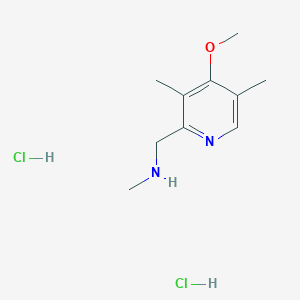
2-Formyl-4-(3-nitrophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-4-(3-nitrophenyl)phenol, 95% (2F4NPP) is a phenolic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. It is a useful reagent for organic synthesis, as it can be used to synthesize a wide range of compounds. In addition, its chemical structure is well-suited for a variety of biochemical and physiological studies.
作用机制
The mechanism of action of 2-Formyl-4-(3-nitrophenyl)phenol, 95% is not completely understood. However, it is known that it binds to certain proteins and enzymes, which in turn causes a change in the structure and function of these proteins and enzymes. This binding can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs. It has also been shown to have an effect on the expression of certain genes, which can lead to changes in the production of proteins. In addition, it has been shown to have an effect on the activity of certain hormones, such as cortisol, which can lead to changes in the body’s response to stress.
实验室实验的优点和局限性
The advantages of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively safe compound, and can be handled without the need for special safety precautions. The main limitation of using 2-Formyl-4-(3-nitrophenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
未来方向
The use of 2-Formyl-4-(3-nitrophenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further studies of its mechanism of action, its effects on gene expression, and its effects on the activity of hormones and enzymes. In addition, further studies could be conducted to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore its potential use as a tool for studying the structure and function of proteins and enzymes.
合成方法
2-Formyl-4-(3-nitrophenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation of 4-nitrophenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The yield of this reaction is typically around 95%.
科学研究应用
2-Formyl-4-(3-nitrophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent for organic synthesis, as a probe for studying the structure and function of proteins, and as a tool for studying the biochemical and physiological effects of various compounds. It has also been used in studies of the mechanism of action of drugs, as a model system for studying the effects of drugs on the body, and as a tool for studying the structure and function of enzymes.
属性
IUPAC Name |
2-hydroxy-5-(3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-6-10(4-5-13(11)16)9-2-1-3-12(7-9)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDROKLKJUVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629597 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-nitrophenyl)phenol | |
CAS RN |
893743-12-9 |
Source


|
| Record name | 4-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














